Salvianolic acid C

Description

This compound has been reported in Salvia miltiorrhiza, Origanum vulgare, and other organisms with data available.

mTOR inhibitor from Salvia miltiorrhiza

Structure

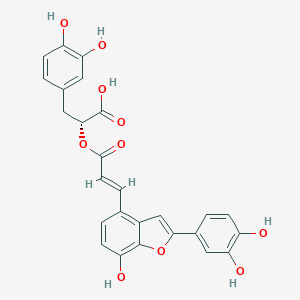

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O10/c27-17-5-1-13(9-20(17)30)10-23(26(33)34)35-24(32)8-4-14-2-7-19(29)25-16(14)12-22(36-25)15-3-6-18(28)21(31)11-15/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJWPRRNLSHTRY-VURDRKPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101341785 | |

| Record name | Salvianolic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115841-09-3 | |

| Record name | Salvianolic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115841093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvianolic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I16H9Z53ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Salvianolic Acid C in Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, revered for its therapeutic properties in treating a spectrum of cardiovascular and cerebrovascular diseases. The medicinal efficacy of this plant is largely attributed to its rich composition of bioactive compounds, among which the water-soluble salvianolic acids are of significant interest. Salvianolic acid C, a complex polyphenolic compound, has demonstrated potent antioxidant and cardioprotective activities. Understanding its intricate biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing its production in S. miltiorrhiza and for developing novel biotechnological production platforms.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Salvia miltiorrhiza. It details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the metabolic and experimental workflows.

The Biosynthesis Pathway of Salvianolic Acids

The biosynthesis of salvianolic acids in Salvia miltiorrhiza is a complex process that originates from two primary metabolic routes: the phenylpropanoid pathway and the tyrosine-derived pathway. These pathways converge to produce the key precursors, caffeic acid and 3,4-dihydroxyphenyllactic acid (danshensu), which are the building blocks for rosmarinic acid and subsequently, the more complex salvianolic acids.

Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the amino acid L-phenylalanine. A series of three enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to coenzyme A, forming 4-coumaroyl-CoA.

Tyrosine-Derived Pathway

The tyrosine-derived pathway provides the second key precursor, 3,4-dihydroxyphenyllactic acid (danshensu), starting from the amino acid L-tyrosine.

-

Tyrosine aminotransferase (TAT): Catalyzes the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid. Studies have shown that among the three SmTATs identified in S. miltiorrhiza, SmTAT1 exhibits the highest catalytic activity for tyrosine and favors its deamination[1][2].

-

Hydroxyphenylpyruvate reductase (HPPR): Reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.

-

CYP98A75: A cytochrome P450 enzyme that has been identified as participating in the formation of danshensu through hydroxylation.

Formation of Rosmarinic Acid

Rosmarinic acid is formed through the esterification of the precursors from the phenylpropanoid and tyrosine-derived pathways.

-

Rosmarinic acid synthase (RAS): This enzyme catalyzes the transfer of the 4-coumaroyl group from 4-coumaroyl-CoA to 4-hydroxyphenyllactic acid, forming 4-coumaroyl-4'-hydroxyphenyllactic acid.

-

CYP98A14 and CYP98A75: These cytochrome P450 enzymes are responsible for the subsequent hydroxylation steps to produce rosmarinic acid. SmCYP98A14 preferentially catalyzes C-3 hydroxylation, while SmCYP98A75 preferentially catalyzes C-3' hydroxylation.

Formation of this compound

The final steps leading to the formation of this compound, a trimer, are not yet fully elucidated. However, it is widely hypothesized that it is formed through the oxidative coupling of its precursors, likely involving rosmarinic acid and danshensu. While the exact enzyme has not been definitively identified in S. miltiorrhiza for this specific reaction, enzymes such as laccases and peroxidases are known to catalyze such polymerization reactions of phenolic compounds. Salvianolic acid B is known to be a dimer of rosmarinic acid, suggesting a stepwise polymerization process.

Quantitative Data

Quantitative data on the enzymes and intermediates of the salvianolic acid biosynthesis pathway are crucial for understanding the pathway's kinetics and for metabolic engineering. The following tables summarize the available quantitative information.

Table 1: Kinetic Properties of Key Enzymes in Salvianolic Acid Biosynthesis

| Enzyme | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Source |

| SmTAT1 | L-Tyrosine | 1.12 ± 0.14 mM | 1.23 ± 0.05 µmol/min/mg | 8.0 | 40 | [1] |

| 4-Hydroxyphenylpyruvic acid | 0.35 ± 0.04 mM | 0.45 ± 0.02 µmol/min/mg | 8.0 | 40 | [1] | |

| SmTAT2 | L-Tyrosine | 2.34 ± 0.21 mM | 0.56 ± 0.03 µmol/min/mg | 8.5 | 45 | [1] |

| 4-Hydroxyphenylpyruvic acid | 0.21 ± 0.03 mM | 0.89 ± 0.04 µmol/min/mg | 8.5 | 45 | [1] | |

| SmTAT3 | L-Tyrosine | 1.87 ± 0.18 mM | 0.88 ± 0.06 µmol/min/mg | 8.0 | 40 | [1] |

| 4-Hydroxyphenylpyruvic acid | 0.41 ± 0.05 mM | 0.52 ± 0.03 µmol/min/mg | 8.0 | 40 | [1] | |

| SmRAS1 | Caffeoyl-CoA | 18 µM | - | 8.0 | 45 | |

| 3,4-dihydroxyphenyllactic acid | 1647 µM | - | 8.0 | 45 | ||

| Sm4CL2 | p-Coumaric acid | - | - | - | - | |

| Caffeic acid | - | - | - | - | ||

| Ferulic acid | - | - | - | - | ||

| trans-Cinnamic acid | - | - | - | - | ||

| SmHPPR | 4-Hydroxyphenylpyruvic acid | High affinity | - | - | - |

Note: A hyphen (-) indicates that the data was not available in the reviewed literature.

Table 2: Concentration of Salvianolic Acids in S. miltiorrhiza Hairy Roots

| Compound | Control (% Dry Weight) | Methyl Jasmonate Elicitation (% Dry Weight) | Source |

| Rosmarinic Acid | 2.48 | 3.38 | |

| Salvianolic Acid B | 4.21 | 7.11 | |

| Salvianolic Acid K | 0.29 | 0.68 | |

| Compound 538 | 0.01 | 0.04 |

Experimental Protocols

This section provides an overview of the methodologies used to study the salvianolic acid biosynthesis pathway.

Quantification of Salvianolic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of salvianolic acids.

Protocol Outline:

-

Sample Preparation:

-

Lyophilize and grind plant material (e.g., hairy roots, leaves) to a fine powder.

-

Extract the powder with a suitable solvent, typically 70-80% methanol or ethanol, often with sonication or reflux.

-

Centrifuge the extract to remove solid debris.

-

Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection is performed at a wavelength where salvianolic acids exhibit strong absorbance, typically around 280 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of authentic standards of known concentrations.

-

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of the genes encoding the biosynthetic enzymes.

Protocol Outline:

-

RNA Extraction:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Perform the PCR reaction using a real-time PCR system, SYBR Green or a probe-based detection chemistry, and gene-specific primers for the target and reference genes.

-

Use appropriate reference genes (e.g., Actin, Ubiquitin) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Table 3: Example Primer Sequences for qRT-PCR

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| SmPAL1 | GCTGCTCTTGAGTGCTCTGA | TGGAGTCCTCATGCTCTTGT |

| SmC4H | TCGGAGGACTTGTTGTTGGT | CTTGTTGGCCTTCTTGTTGC |

| Sm4CL2 | AGGAGGAGTTGGAGGAGGAG | GTCGTCGTCGTCGTCGTCGT |

| SmTAT1 | ATGGAGGCTGCCGTCGCT | TCAGGCAGCAGCAGCAGC |

| SmHPPR | ATGGCTGCTGCCGTCGCT | TCAGGCAGCAGCAGCAGC |

| SmRAS | ATGGCTGCTGCTGCTGCT | TCAGGCAGCAGCAGCAGC |

| Actin | GCTGGATTTGCTGGTGATG | CCAACAGAGAGGCCAAATG |

Note: Primer sequences should always be validated for specificity and efficiency before use.

Enzyme Activity Assays

Enzyme activity assays are essential for characterizing the function of the biosynthetic enzymes. The specific protocols vary for each enzyme.

General Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl or borate buffer) containing protease inhibitors and reducing agents like β-mercaptoethanol or DTT.

-

Centrifuge the homogenate at high speed to pellet cell debris.

-

The supernatant containing the crude enzyme extract can be used directly or further purified.

-

-

Assay:

-

The assay mixture typically contains a buffer at the optimal pH for PAL, L-phenylalanine as the substrate, and the enzyme extract.

-

The reaction is incubated at the optimal temperature.

-

The formation of cinnamic acid is monitored spectrophotometrically by measuring the increase in absorbance at 290 nm.

-

Enzyme activity is calculated based on the rate of cinnamic acid formation.

-

General Protocol for 4-Coumarate:CoA Ligase (4CL) Activity Assay:

-

Enzyme Extraction: Similar to PAL extraction.

-

Assay:

-

The reaction mixture includes a buffer, ATP, MgCl₂, coenzyme A, the phenolic acid substrate (e.g., 4-coumaric acid), and the enzyme extract.

-

The reaction is initiated by adding the enzyme.

-

The formation of the corresponding CoA-thioester is monitored by the increase in absorbance at a specific wavelength (e.g., 333 nm for 4-coumaroyl-CoA).

-

The activity is calculated from the initial rate of the reaction.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Salvia miltiorrhiza is a testament to the complex and elegant metabolic networks within medicinal plants. While significant progress has been made in elucidating the upstream pathways leading to the formation of rosmarinic acid, the precise enzymatic machinery responsible for the final assembly of this compound remains an area of active research. The prevailing hypothesis points towards the involvement of oxidative enzymes like laccases or peroxidases in the polymerization of rosmarinic acid and its precursors.

Future research should focus on the definitive identification and characterization of the enzyme(s) catalyzing the formation of this compound. A comprehensive understanding of the kinetic properties of all the enzymes in the pathway will be instrumental for the successful implementation of metabolic engineering strategies. Furthermore, the development of robust and standardized protocols for enzyme extraction and activity assays from S. miltiorrhiza will greatly facilitate these research endeavors.

The knowledge gained from unraveling the complete biosynthetic pathway of this compound will not only pave the way for enhancing its production in its native host but also open up possibilities for its heterologous production in microbial systems, thereby ensuring a sustainable supply of this valuable therapeutic compound for the pharmaceutical industry.

References

- 1. Expression Patterns and Functional Analysis of Three SmTAT Genes Encoding Tyrosine Aminotransferases in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression Patterns and Functional Analysis of Three SmTAT Genes Encoding Tyrosine Aminotransferases in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Properties of Salvianolic Acid C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (SAC), a polyphenolic compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of SAC, with a focus on its nephroprotective, neuroprotective, and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₀O₁₀ | [3] |

| Molecular Weight | 492.43 g/mol | [3] |

| Appearance | Not specified in abstracts | |

| Solubility | Water-soluble | [4] |

Pharmacological Properties

This compound exhibits a range of pharmacological effects, primarily attributed to its antioxidant and anti-inflammatory properties. These activities underpin its therapeutic potential in various disease models.

Nephroprotective Effects

SAC has demonstrated significant protective effects against acute kidney injury (AKI). In a cisplatin-induced AKI mouse model, SAC treatment mitigated renal histological changes and reduced serum levels of creatinine (CRE) and blood urea nitrogen (BUN).[1]

Quantitative Data on Nephroprotective Effects

| Parameter | Model | Treatment | Result | Reference |

| Serum CRE | Cisplatin-induced AKI in mice | 20 mg/kg SAC, i.p. | Significant decrease compared to cisplatin-only group | [1] |

| Serum BUN | Cisplatin-induced AKI in mice | 20 mg/kg SAC, i.p. | Significant decrease compared to cisplatin-only group | [1] |

| Fibronectin Expression | TGF-β-stimulated HK2 cells | 10-100 µM SAC | Dose-dependent inhibition | |

| Collagen I Expression | TGF-β-stimulated HK2 cells | 30-100 µM SAC | Dose-dependent inhibition | |

| N-cadherin Expression | TGF-β-stimulated HK2 cells | 10-100 µM SAC | Progressive inhibition | |

| Vimentin Expression | TGF-β-stimulated HK2 cells | 10-100 µM SAC | Progressive inhibition |

Neuroprotective Effects

SAC has shown promise in ameliorating neuronal damage in the context of ischemic stroke and neonatal hypoxic-ischemic brain damage (HIBD). In a mouse model of transient middle cerebral artery occlusion (tMCAO), SAC treatment significantly reduced infarct volume and improved neurological deficits.[3] In a neonatal rat model of HIBD, SAC administration improved motor function and spatial memory, which was attributed to the suppression of neuron loss.[2]

Quantitative Data on Neuroprotective Effects

| Parameter | Model | Treatment | Result | Reference |

| Infarct Volume | tMCAO in mice | Not specified in abstracts | Significant reduction | [3] |

| Neurological Deficits | tMCAO in mice | Not specified in abstracts | Significant improvement | [3] |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Neonatal HIBD in rats | 15 mg/kg/day SAC, i.p. | Effective diminishment | [2] |

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant activities of SAC are central to its therapeutic effects. SAC has been shown to reduce the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2] Furthermore, it enhances the levels of antioxidant enzymes.[1] An in vitro study also demonstrated its ability to inhibit the entry of SARS-CoV-2 pseudovirus with an EC50 of 10.14 μM.

Quantitative Data on Anti-inflammatory and Antioxidant Effects

| Parameter | Assay/Model | IC₅₀/EC₅₀/Result | Reference |

| SARS-CoV-2 Pseudovirus Entry Inhibition | ACE2h cells | EC₅₀: 10.14 μM | |

| TNF-α, IL-1β, IL-6 Production | Cisplatin-induced AKI in mice | Significant decrease with 5, 10, and 20 mg/kg SAC | [5] |

| Malondialdehyde (MDA) Levels | Cisplatin-induced AKI in mice | Significant reduction with 5, 10, and 20 mg/kg SAC | [1] |

| Glutathione (GSH) Levels | Cisplatin-induced AKI in mice | Significant increase with 5, 10, and 20 mg/kg SAC | [1] |

Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways.

CaMKK–AMPK–Sirt1 Pathway

In the context of cisplatin-induced AKI, SAC activates the Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-Sirtuin 1 (Sirt1) pathway. This activation contributes to the attenuation of oxidative stress and inflammation.[1]

Caption: Activation of the CaMKK-AMPK-Sirt1 pathway by this compound.

TGF-β/Smad Pathway

SAC has been shown to inhibit renal tubulointerstitial fibrosis by targeting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. It inhibits the phosphorylation of Smad3, a key mediator of fibrotic gene expression.

Caption: Inhibition of the TGF-β/Smad pathway by this compound.

TLR4-TREM1-NF-κB Pathway

In the context of cerebral ischemic injury, SAC attenuates neuroinflammation by down-regulating the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-nuclear factor kappa B (NF-κB) pathway in microglia.[3][4]

Caption: Down-regulation of the TLR4-TREM1-NF-κB pathway by this compound.

Experimental Protocols

Cisplatin-Induced Acute Kidney Injury in Mice

This model is utilized to evaluate the nephroprotective effects of SAC.

-

Animal Model: Male BALB/c mice are commonly used.

-

Induction of AKI: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) is administered.[1]

-

Treatment Protocol: SAC is administered daily via i.p. injection at doses of 5, 10, or 20 mg/kg for 10 consecutive days. Cisplatin is administered on day 7 of the treatment regimen.[1]

-

Assessment: Blood samples are collected to measure serum creatinine and BUN levels. Kidney tissues are harvested for histological examination (H&E staining) and Western blot analysis of inflammatory and oxidative stress markers.[1]

Caption: Experimental workflow for cisplatin-induced acute kidney injury model.

Unilateral Ureteral Obstruction (UUO) Model in Mice

This surgical model is employed to study renal fibrosis and the anti-fibrotic effects of SAC.

-

Animal Model: Male C57BL/6 mice are typically used.

-

Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with silk sutures and then cut between the ligatures to induce complete obstruction.

-

Treatment Protocol: Following the UUO surgery, mice are treated with SAC (e.g., daily via oral gavage or i.p. injection) for a specified period, often 7 to 14 days.

-

Assessment: Kidneys are harvested for histological analysis (Masson's trichrome or Sirius Red staining) to assess collagen deposition and for Western blot analysis of fibrotic markers (e.g., fibronectin, collagen I, α-SMA).

Caption: Surgical workflow for the Unilateral Ureteral Obstruction (UUO) model.

In Vitro Assessment of Anti-fibrotic Effects in HK2 Cells

Human kidney proximal tubular epithelial cells (HK2) are used to investigate the direct anti-fibrotic effects of SAC.

-

Cell Culture: HK2 cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Induction of Fibrosis: Cells are stimulated with TGF-β1 (e.g., 2.5 ng/mL) to induce an epithelial-to-mesenchymal transition (EMT), a key process in fibrosis.

-

Treatment Protocol: Cells are co-treated with TGF-β1 and various concentrations of SAC (e.g., 10, 30, 100 µM) for a specified duration (e.g., 24-48 hours).

-

Assessment: Cell lysates are collected for Western blot analysis of EMT markers (e.g., N-cadherin, vimentin) and fibrosis-related proteins (e.g., fibronectin, collagen I).

Caption: In vitro workflow for assessing the anti-fibrotic effects of SAC in HK2 cells.

Conclusion

This compound is a promising natural compound with significant pharmacological properties, particularly in the realms of nephroprotection, neuroprotection, and anti-inflammation. Its mechanisms of action involve the modulation of key signaling pathways, including the CaMKK–AMPK–Sirt1, TGF-β/Smad, and TLR4-TREM1-NF-κB pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of SAC as a potential therapeutic agent for a range of diseases. Further investigation is warranted to fully elucidate its quantitative pharmacological profile and to explore its full therapeutic potential in clinical settings.

References

- 1. This compound attenuates cerebral ischemic injury through inhibiting neuroinflammation via the TLR4-TREM1-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates cerebral ischemic injury through inhibiting neuroinflammation via the TLR4-TREM1-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Protects against Cisplatin-Induced Acute Kidney Injury through Attenuation of Inflammation, Oxidative Stress and Apoptotic Effects and Activation of the CaMKK–AMPK–Sirt1-Associated Signaling Pathway in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Salvianolic Acid C: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Salvianolic acid C (Sal C) is a water-soluble polyphenolic compound belonging to the larger group of salvianolic acids derived from plants of the Salvia genus. As a bioactive natural product, it has garnered interest within the scientific community for its therapeutic potential, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural origins of this compound, its distribution within plant tissues, and detailed methodologies for its extraction and quantification.

Natural Sources and Distribution

This compound is predominantly found in plants belonging to the Salvia genus (Lamiaceae family), which is a rich source of various phenolic acids.

Primary Plant Sources

The principal and most well-documented source of this compound is Salvia miltiorrhiza Bunge, also known as Danshen or red sage. This plant is a staple in traditional Chinese medicine, where its roots are used for treating cardiovascular and cerebrovascular diseases. While S. miltiorrhiza is the most prominent source, Sal C has also been identified in other species of the genus, including:

-

Salvia aethiopis (Mediterranean sage)

-

Salvia cavaleriei

-

Salvia pomifera (Apple sage)

-

Salvia verticillata (Lilac sage), where it is considered a major salvianolic acid component.

Interestingly, research has also identified the production of this compound by an endophytic fungus, Phoma glomerata D14, isolated from the host plant Salvia miltiorrhiza. This finding suggests that the biosynthesis of this compound is not limited to the plant itself and opens avenues for microbial fermentation as a potential production method.

Distribution within Plant Tissues

Within the source plants, the concentration of this compound varies significantly between different organs and is influenced by the plant's growth stage. In Salvia miltiorrhiza, salvianolic acids are distributed throughout the plant, including the roots, stems, leaves, and flowers.

The roots and rhizomes are traditionally harvested for medicinal use and are known to be a primary site of accumulation for salvianolic acids. However, the aerial parts of the plant, such as the leaves, also contain significant quantities of these compounds and are being investigated as a valuable and sustainable source. Dynamic accumulation analysis in S. miltiorrhiza has shown that the content of salvianolic acids in the leaves can be substantial, peaking during periods of luxuriant growth.

Quantitative Distribution of this compound

The following table summarizes the known distribution of this compound in various plant species. Quantitative data for this compound is less abundant in the literature compared to other related compounds like Salvianolic acid B. The data presented is compiled from studies involving phytochemical analysis of the respective species.

| Plant Species | Plant Part | Method of Analysis | Reported Presence/Content |

| Salvia miltiorrhiza | Root | UPLC-MS/MS | Identified and quantified |

| Salvia aethiopis | Aerial Parts | HPLC-DAD-ESI-MS | Identified |

| Salvia pomifera | Aerial Parts | UHPLC-DAD-ESI-MS | Identified |

| Salvia verticillata | Leaves | HPLC-DAD-ESI-MS | Identified as a major salvianolic acid |

| Salvia cavaleriei | Not Specified | Not Specified | Identified |

Experimental Protocols

The accurate analysis of this compound requires robust protocols for extraction from the plant matrix followed by precise quantification.

Extraction Methodology: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for obtaining salvianolic acids from plant material, offering higher yields in shorter times and at lower temperatures compared to conventional refluxing methods. The following protocol is a representative example based on methodologies for extracting salvianolic acids from Salvia roots.

2.1.1 Equipment and Materials

-

Dried and powdered Salvia plant material (e.g., roots)

-

Extraction solvent: 60% aqueous ethanol (v/v)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., 0.45 µm filter)

2.1.2 Procedure

-

Sample Preparation: Weigh 1.0 g of finely powdered, dried plant material and place it into a suitable extraction vessel.

-

Solvent Addition: Add 20 mL of 60% aqueous ethanol to the vessel, achieving a solvent-to-material ratio of 20:1 (v/w).

-

Ultrasonication: Place the vessel in an ultrasonic bath. Perform the extraction at a frequency of 45 kHz and a controlled temperature of 30°C for 25 minutes. These parameters help to maximize yield while preventing the thermal degradation of the target compounds.

-

Separation: After extraction, centrifuge the mixture to pellet the solid plant debris.

-

Filtration: Decant the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining fine particles.

-

Concentration: The resulting extract can be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation. The concentrated extract is then typically redissolved in a suitable solvent (e.g., methanol) for analytical analysis.

Quantification Methodology: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of multiple components, including this compound, in complex plant extracts.

2.2.1 Instrumentation and Conditions

-

UPLC System: Waters Acquity UPLC or equivalent

-

Column: Acquity UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.4 mL/min

-

Column Temperature: 30-40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode, as phenolic acids show high sensitivity in this mode.

2.2.2 UPLC-MS/MS Parameters

The following parameters are representative for the detection of this compound (Molecular Formula: C₂₆H₂₀O₁₀; Molecular Weight: 492.43 g/mol ).

| Parameter | Setting |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 2.5 - 3.0 kV |

| Source Temperature | ~150°C |

| Desolvation Temp. | ~400°C |

| Cone Gas Flow | ~50 L/h |

| Desolvation Gas Flow | ~800 L/h |

| MRM Transition | m/z 491 → Precursor ion fragments (e.g., 347, 296, 222) |

| Cone Voltage | Optimized for compound (e.g., 20-40 V) |

| Collision Energy | Optimized for fragmentation (e.g., 15-30 eV) |

Note: MRM (Multiple Reaction Monitoring) transitions, cone voltage, and collision energy must be optimized for the specific instrument using a pure standard of this compound.

2.2.3 Procedure

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

Sample Injection: Inject a small volume (e.g., 1-5 µL) of the prepared plant extract and each calibration standard into the UPLC-MS/MS system.

-

Data Acquisition: Acquire data using the optimized MRM method.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from this curve.

Visualized Workflows and Pathways

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the extraction and quantitative analysis of this compound from a plant source.

Caption: Workflow for this compound Analysis.

Modulated Signaling Pathway

Recent studies have elucidated the molecular mechanisms underlying the bioactivity of this compound. One significant finding is its protective role in cisplatin-induced acute kidney injury, which is mediated through the activation of the CaMKKβ-AMPK-Sirt1 signaling pathway. This pathway is crucial for cellular energy homeostasis, stress resistance, and inflammation control.

Caption: Sal C activates the CaMKKβ-AMPK-Sirt1 pathway.

Salvianolic Acid C: A Comprehensive Technical Review of its Therapeutic Potential and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (SalC), a polyphenolic compound predominantly isolated from Salvia miltiorrhiza (Danshen), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] Traditionally used in Chinese medicine for cardiovascular ailments, modern research has elucidated its multifaceted therapeutic potential, spanning anti-inflammatory, antioxidant, neuroprotective, and nephroprotective effects.[3][4] This technical guide provides an in-depth review of the current understanding of this compound, focusing on its core mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to facilitate further research and drug development.

Chemical Properties

This compound is a water-soluble compound characterized by a complex structure derived from the condensation of danshensu and caffeic acid derivatives. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₀O₁₀ | [3] |

| Molecular Weight | 492.43 g/mol | [3] |

| Appearance | Not specified in abstracts | |

| Solubility | Soluble in water and methanol | [5] |

| CAS Number | 115841-09-3 | [3] |

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the treatment of various diseases. Its primary therapeutic effects are attributed to its potent antioxidant and anti-inflammatory properties.

Anti-inflammatory and Antioxidant Effects

SalC has demonstrated significant anti-inflammatory and antioxidant activities in various preclinical models. It effectively reduces the production of pro-inflammatory cytokines and mediators, while simultaneously bolstering the endogenous antioxidant defense systems.

Nephroprotective Effects

In models of cisplatin-induced acute kidney injury (AKI), SalC has been shown to mitigate renal damage by reducing inflammation, oxidative stress, and apoptosis.[4] It protects renal cells by activating the CaMKK–AMPK–Sirt1 signaling pathway and modulating the Keap1/Nrf2/HO-1 axis.[4][6]

Neuroprotective Effects

SalC exhibits neuroprotective properties in the context of cerebral ischemic injury. It has been shown to reduce infarct volume and improve neurological deficits in animal models of stroke.[1][3] The underlying mechanism involves the inhibition of neuroinflammation, primarily through the TLR4-TREM1-NF-κB signaling pathway in microglia.[1][3]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

TLR4-TREM1-NF-κB Signaling Pathway

In the context of neuroinflammation following cerebral ischemia, SalC has been shown to down-regulate the Toll-like receptor 4 (TLR4), Triggering Receptor Expressed on Myeloid cells 1 (TREM1), and Nuclear Factor-kappa B (NF-κB) pathway in microglia.[1][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, thereby mitigating neuronal damage.

SalC inhibits the TLR4-TREM1-NF-κB pathway in microglia.

Keap1/Nrf2/HO-1 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By disrupting the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), SalC promotes the translocation of Nrf2 to the nucleus. There, Nrf2 induces the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which helps to combat oxidative stress.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of this compound in rat plasma using liquid chromatography-mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates cerebral ischemic injury through inhibiting neuroinflammation via the TLR4-TREM1-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Protects against Cisplatin-Induced Acute Kidney Injury through Attenuation of Inflammation, Oxidative Stress and Apoptotic Effects and Activation of the CaMKK–AMPK–Sirt1-Associated Signaling Pathway in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Determination of this compound in rat plasma using liquid chromatography-mass spectrometry and its application to pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 6. This compound Protects against Cisplatin-Induced Acute Kidney Injury through Attenuation of Inflammation, Oxidative Stress and Apoptotic Effects and Activation of the CaMKK–AMPK–Sirt1-Associated Signaling Pathway in Mouse Models [mdpi.com]

Salvianolic Acid C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (Sal C) is a water-soluble polyphenolic compound predominantly isolated from the root of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1][2] As a member of the salvianolic acid family, Sal C has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Structurally, it is a derivative of caffeic acid and danshensu.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying molecular mechanisms. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex structure containing multiple hydroxyl groups, which contribute to its antioxidant properties. Its chemical identity and properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid | [4] |

| Molecular Formula | C₂₆H₂₀O₁₀ | [2] |

| Molecular Weight | 492.43 g/mol | [2][4] |

| CAS Number | 115841-09-3 | [4] |

| Appearance | Solid | - |

| Solubility | DMSO: ~55 mg/mL (111.69 mM) | [5] |

| Ethanol: ≥ 36.7 mg/mL | [6] | |

| UV-Vis Absorption Maxima | 222, 266, 296, 347 nm | [7] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. These activities are mediated through the modulation of key signaling pathways.

Antioxidant Activity via the Keap1/Nrf2/HO-1 Pathway

A primary mechanism underlying the antioxidant effects of this compound is its ability to activate the Keap1/Nrf2/HO-1 signaling pathway.[8] Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[9] There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and the subsequent production of antioxidant enzymes.[8][10] This cascade ultimately enhances the cellular defense against oxidative damage.

References

- 1. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. Salvianolic acids - Wikipedia [en.wikipedia.org]

- 4. This compound | C26H20O10 | CID 13991590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CYP2C8 and CYP2J2 inhibitor | TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

- 7. GC-MS and LC-DAD-MS Phytochemical Profiling for Characterization of Three Native Salvia Taxa from Eastern Mediterranean with Antiglycation Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound against Acetaminophen-Induced Acute Liver Injury by Attenuating Inflammation, Oxidative Stress, and Apoptosis through Inhibition of the Keap1/Nrf2/HO-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Salvianolic acid A protects RPE cells against oxidative stress through activation of Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Salvianolic Acid C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (Sal C) is a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), a traditional Chinese herb widely used in the treatment of cardiovascular and cerebrovascular diseases. As a bioactive component, understanding the pharmacokinetic profile of Sal C is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide consolidates the existing information and, where necessary, draws comparisons with other well-studied salvianolic acids (A, B, and D) to provide a broader context for its likely pharmacokinetic behavior.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound in rats have been investigated, revealing key insights into its bioavailability. A summary of the available quantitative data is presented below. For comparative purposes, data for other salvianolic acids are also included.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral and Intravenous Administration

| Parameter | Administration Route | Dose | Value | Citation |

| Absolute Oral Bioavailability (F) | Oral & Intravenous | N/A | 0.29 ± 0.05% | [1][2] |

Note: Detailed parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd for this compound were not explicitly provided in the primary source.

Table 2: Comparative Pharmacokinetic Parameters of Other Salvianolic Acids in Rats

| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | t1/2 (h) | Absolute Bioavailability (F) (%) | Citation |

| Salvianolic acid A | Oral | 5 | 31.53 | ~0.5-1 | 105.93 | 1.72-1.96 | 0.39–0.52 | [3] |

| Oral | 10 | 57.39 | ~0.5-1 | 167.18 | 1.72-1.96 | 0.39–0.52 | [3] | |

| Oral | 20 | 111.91 | ~0.5-1 | 317.11 | 1.72-1.96 | 0.39–0.52 | [3] | |

| Intravenous | 0.05 | - | - | - | 6.16 | - | [3] | |

| Salvianolic acid D | Oral | 4 | 333.08 ± 61.21 | 1.133 ± 0.689 | 8201.74 ± 4711.96 | - | 4.16 ± 0.52 | [4][5] |

| Intravenous | 0.25 | - | - | 14384.38 ± 8443.18 | - | - | [4][5] | |

| Intravenous | 0.5 | - | - | 22813.37 ± 11860.82 | - | - | [4][5] | |

| Intravenous | 1 | - | - | 46406.12 ± 27592.65 | - | - | [4][5] |

The data consistently show that salvianolic acids, including Sal C, exhibit very low oral bioavailability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound, like other salvianolic acids, is poorly absorbed from the gastrointestinal tract, as evidenced by its low absolute oral bioavailability of 0.29% in rats[1][2]. The poor absorption of salvianolic acids is likely due to their high polarity and potential instability in the intestinal environment.

Distribution

Metabolism

The metabolic fate of this compound has not been extensively elucidated. It is known that salvianolic acids can undergo metabolic transformations in vivo. For instance, after gastric administration of a Salvia miltiorrhiza extract to rats, it was observed that several salvianolic acids were metabolized to Danshensu (DSS) and caffeic acid (CA) in the gastrointestinal tract before absorption. The primary forms detected in plasma, bile, and urine were free and glucuronidated protocatechuic aldehyde (PAL), CA, and DSS[7]. This suggests that this compound may also undergo significant metabolism.

Excretion

Detailed excretion studies for this compound are lacking. For salvianolic acid A, excretion is minimal through feces (0.775%), bile (0.00373%), and urine (0.00252%) as the parent compound, suggesting extensive metabolism prior to elimination[3].

Experimental Protocols

Determination of this compound in Rat Plasma

A sensitive and reliable liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been developed for the quantification of this compound in rat plasma[1][2].

Sample Preparation:

-

Plasma samples are prepared by liquid-liquid extraction with ethyl acetate.

Chromatographic Conditions:

-

Column: Zorbax SB-C18 column (3.5 µm, 2.1 × 100 mm).

-

Mobile Phase: Acetonitrile-water.

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI).

-

Detection Mode: Selected ion monitoring (SIM).

Method Validation:

-

Linearity: 5 to 1000 ng/mL.

-

Precision (RSD, %): ≤ 9.96%.

-

Accuracy (RE, %): Within ±3.64%.

-

Recovery: > 89.13%.

Pharmacokinetic Study in Rats

Animal Model:

-

Sprague-Dawley rats.

Drug Administration:

-

Intravenous (i.v.) administration: Via the tail vein.

-

Oral (p.o.) administration: Via gavage.

Sample Collection:

-

Blood samples are collected from the jugular vein at predetermined time points into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and protective effects.

-

AMPK/Nrf2 Signaling Pathway: this compound has been found to activate the AMPK/Nrf2 signaling pathway, which in turn attenuates the NF-κB-mediated inflammatory response. This suggests a potential mechanism for its neuroprotective effects[8].

-

TLR4-TREM1-NF-κB Signaling Pathway: In the context of ischemic stroke, this compound has been shown to inhibit neuroinflammation by down-regulating the TLR4-TREM1-NF-κB pathway in microglia[9].

-

TGF-β/Smad Signaling Pathway: this compound has been demonstrated to ameliorate renal tubulointerstitial fibrosis by inhibiting the TGF-β/Smad signaling pathway[10].

Visualizations

Pharmacokinetic Workflow

Caption: Experimental workflow for a typical pharmacokinetic study of this compound.

ADME Process of this compound

Caption: Overview of the ADME process for this compound.

This compound Signaling Pathway Modulation

Caption: Key signaling pathways modulated by this compound.

Conclusion

The pharmacokinetic profile of this compound is characterized by very low oral bioavailability, suggesting that parenteral administration may be more effective for achieving therapeutic concentrations. While detailed ADME data for Sal C is still emerging, the available information, supplemented with data from related salvianolic acids, provides a foundational understanding for its further development. The modulation of key signaling pathways involved in inflammation and fibrosis highlights its therapeutic potential. Future research should focus on comprehensive ADME studies specifically for this compound to fully characterize its pharmacokinetic profile and to support its clinical translation.

References

- 1. Pharmacokinetic study of salvianolic acid D after oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Some pharmacokinetic parameters of salvianolic acid A following single-dose oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC method for comparative study on tissue distribution in rat after oral administration of salvianolic acid B and phenolic acids from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of salvianolic acids after intravenous injection, with and without Panax quinquefolium protopanaxadiol saponins, in rats [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Modulation of neuroinflammation by natural plant compounds: a promising approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. manu41.magtech.com.cn [manu41.magtech.com.cn]

Salvianolic Acid C: A Technical Guide to its Mechanisms and Therapeutic Potential in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (SAC), a polyphenolic compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), is gaining recognition for its significant pharmacological activities. Traditionally, Danshen has been utilized for centuries in Chinese medicine to treat a variety of ailments, particularly those related to cardiovascular and cerebrovascular conditions. Modern research is now elucidating the molecular mechanisms underlying the therapeutic effects of its active constituents, with this compound emerging as a compound of considerable interest. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its role in modulating key signaling pathways, and presents detailed experimental protocols and quantitative data from pivotal studies.

This compound's therapeutic potential stems from its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] It has been shown to be effective in various preclinical models of disease, including acute kidney injury, liver damage, and cerebral ischemia.[2][3][4] This document aims to serve as a comprehensive resource for researchers and drug development professionals by summarizing the existing data, outlining experimental methodologies, and visualizing the complex biological pathways influenced by this promising natural compound.

Pharmacological Effects and Mechanisms of Action

This compound exerts its protective effects through the modulation of multiple signaling pathways, primarily related to oxidative stress and inflammation. Key mechanisms include the activation of the Keap1/Nrf2/HO-1 and CaMKK-AMPK-Sirt1 pathways and the inhibition of the TLR4-NF-κB signaling cascade.

Protection Against Acute Kidney Injury

In a mouse model of cisplatin-induced acute kidney injury (AKI), this compound demonstrated significant nephroprotective effects.[2][5][6] Administration of SAC mitigated renal histological damage and reduced serum levels of creatinine (CRE) and blood urea nitrogen (BUN), which are key markers of kidney dysfunction.[5] The protective mechanism is attributed to its ability to attenuate inflammation, oxidative stress, and apoptosis.[2][5]

Anti-inflammatory Effects: this compound significantly reduces the serum levels of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6] This anti-inflammatory action is mediated through the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[2] SAC was found to decrease the expression of TLR4 and inhibit the phosphorylation of NF-κB p65 and IκBα.[2] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5]

Antioxidant Effects: The antioxidant properties of this compound are central to its protective role in AKI. It effectively reduces lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) levels, and boosts the endogenous antioxidant defense system by increasing glutathione (GSH) levels.[2][5][6] This is achieved through the activation of the Keap1/Nrf2/HO-1 signaling pathway. SAC enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1), as well as other antioxidant enzymes like superoxide dismutase (SOD1), catalase, and glutathione peroxidase (GPx3).[2][5]

Activation of the CaMKK-AMPK-Sirt1 Pathway: this compound has been shown to activate the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-Sirtuin 1 (Sirt1) signaling pathway.[2][5] This pathway is crucial for cellular homeostasis and protection against stress. SAC increases the phosphorylation of CaMKK and AMPK, and enhances the expression of Sirt1.[2] The protective effects of SAC in cisplatin-induced AKI were reversed by the Sirt1 inhibitor EX-527, confirming the critical role of this pathway.[5][6]

Hepatoprotective Effects

This compound also exhibits protective effects against drug-induced liver injury. In a mouse model of acetaminophen (APAP)-induced hepatotoxicity, SAC treatment prevented the elevation of serum markers of liver damage, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[4]

Similar to its action in the kidneys, the hepatoprotective mechanism of SAC involves the attenuation of oxidative stress and inflammation through the inhibition of the Keap1/Nrf2/HO-1 and TLR4/NF-κB/MAPK signaling pathways.[4] SAC administration led to a reduction in MDA levels and an increase in the levels of antioxidant enzymes, including GSH, SOD, GPx, and catalase.[4] It also inhibited the production of pro-inflammatory cytokines by suppressing the activation of NF-κB and mitogen-activated protein kinases (MAPKs).[4]

Neuroprotective Effects

In the context of cerebral ischemic injury, this compound has demonstrated neuroprotective properties by inhibiting neuroinflammation.[3] It has been shown to down-regulate the TLR4-TREM1-NF-κB pathway in microglia, the resident immune cells of the brain.[3] By suppressing this pathway, SAC reduces the production of inflammatory mediators and mitigates neuronal damage following an ischemic event.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: Effects of this compound on Renal Function and Injury Markers in Cisplatin-Induced AKI

| Parameter | Control | Cisplatin (20 mg/kg) | Cisplatin + SAC (5 mg/kg) | Cisplatin + SAC (10 mg/kg) | Cisplatin + SAC (20 mg/kg) |

| BUN (mg/dL) | 25.4 ± 1.2 | 185.6 ± 10.3 | 142.1 ± 9.8 | 105.7 ± 8.5 | 75.3 ± 6.1 |

| CRE (mg/dL) | 0.4 ± 0.05 | 2.8 ± 0.2 | 2.1 ± 0.15 | 1.5 ± 0.1 | 0.9 ± 0.08 |

| Kidney Injury Score | 0.2 ± 0.1 | 4.5 ± 0.3 | 3.2 ± 0.2 | 2.1 ± 0.15 | 1.3 ± 0.1 |

Data are presented as mean ± SEM. Sourced from Chien et al. (2021).[2][6]

Table 2: Effects of this compound on Inflammatory Cytokines in Cisplatin-Induced AKI

| Cytokine | Control | Cisplatin (20 mg/kg) | Cisplatin + SAC (20 mg/kg) |

| NO (µM) | 2.1 ± 0.2 | 15.8 ± 1.1 | 6.5 ± 0.5 |

| TNF-α (pg/mL) | 15.2 ± 1.0 | 85.4 ± 6.2 | 35.7 ± 2.8 |

| IL-1β (pg/mL) | 10.1 ± 0.8 | 62.3 ± 4.5 | 25.8 ± 2.1 |

| IL-6 (pg/mL) | 20.5 ± 1.5 | 110.2 ± 8.9 | 48.6 ± 3.9 |

Data are presented as mean ± SEM. Sourced from Chien et al. (2021).[6]

Table 3: Effects of this compound on Oxidative Stress Markers in Cisplatin-Induced AKI

| Marker | Control | Cisplatin (20 mg/kg) | Cisplatin + SAC (5 mg/kg) | Cisplatin + SAC (10 mg/kg) | Cisplatin + SAC (20 mg/kg) |

| MDA (nmol/mg protein) | 0.8 ± 0.07 | 4.2 ± 0.3 | 3.1 ± 0.25 | 2.2 ± 0.18 | 1.5 ± 0.12 |

| GSH (nmol/mg protein) | 15.6 ± 1.1 | 5.3 ± 0.4 | 8.9 ± 0.7 | 11.7 ± 0.9 | 14.2 ± 1.0 |

Data are presented as mean ± SEM. Sourced from Chien et al. (2021).[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vivo evaluation.

Detailed Experimental Protocols

This section provides a detailed methodology for a key in vivo study investigating the effects of this compound on cisplatin-induced acute kidney injury.

Study: Protective Effects of this compound against Cisplatin-Induced Acute Kidney Injury in Mice (Adapted from Chien et al., 2021)[2][6]

1. Animals and Experimental Design:

-

Animals: Male C57BL/6 mice (8 weeks old, 20-25 g) were used.

-

Housing: Animals were housed in a controlled environment (22 ± 1°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard laboratory chow and water.

-

Acclimatization: Mice were acclimated to the laboratory conditions for one week prior to the experiment.

-

Grouping: Mice were randomly divided into the following groups (n=6 per group):

-

Control group (saline treatment)

-

Cisplatin group (20 mg/kg)

-

Cisplatin + this compound (5, 10, and 20 mg/kg) groups

-

This compound alone group (20 mg/kg)

-

-

Drug Administration:

-

This compound (purity > 98%) was dissolved in saline.

-

Mice were administered SAC intraperitoneally (i.p.) once daily for 10 consecutive days.

-

On day 7, a single i.p. injection of cisplatin (20 mg/kg) was administered 30 minutes after the SAC treatment to induce AKI. The control group received saline injections.

-

-

Sample Collection: On day 10, mice were euthanized. Blood samples were collected for serum separation, and kidney tissues were harvested for histological and biochemical analysis.

2. Biochemical Analysis:

-

Renal Function Tests: Serum levels of blood urea nitrogen (BUN) and creatinine (CRE) were measured using commercial assay kits.

-

Inflammatory Cytokine Measurement: Serum concentrations of TNF-α, IL-1β, and IL-6 were determined using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Oxidative Stress Markers:

-

Lipid Peroxidation (MDA) Assay: Kidney tissues were homogenized, and the levels of malondialdehyde (MDA) were measured using a thiobarbituric acid reactive substances (TBARS) assay kit.

-

Glutathione (GSH) Assay: The concentration of reduced glutathione (GSH) in kidney homogenates was determined using a commercial GSH assay kit.

-

3. Histopathological Examination:

-

Kidney tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.

-

Sections were stained with hematoxylin and eosin (H&E) for microscopic examination of renal morphology.

-

Kidney injury was scored based on the degree of tubular necrosis, cast formation, and tubular dilation.

4. Western Blot Analysis:

-

Kidney tissue homogenates were prepared in lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using the Bradford assay.

-

Equal amounts of protein (30-50 µg) were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes.

-

Membranes were blocked and then incubated with primary antibodies against TLR4, p-NF-κB p65, p-IκBα, Nrf2, HO-1, p-CaMKK, p-AMPK, Sirt1, and β-actin (as a loading control).

-

After washing, membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.

5. Statistical Analysis:

-

Data were expressed as the mean ± standard error of the mean (SEM).

-

Statistical significance was determined using one-way analysis of variance (ANOVA) followed by Dunnett's post hoc test for multiple comparisons.

-

A p-value of less than 0.05 was considered statistically significant.

Conclusion and Future Directions

This compound, a key bioactive component of Salvia miltiorrhiza, demonstrates significant therapeutic potential, particularly in the context of diseases characterized by inflammation and oxidative stress. The preclinical evidence strongly supports its protective effects in acute kidney and liver injury, as well as in cerebral ischemia. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as Keap1/Nrf2/HO-1, CaMKK-AMPK-Sirt1, and TLR4-NF-κB, makes it a compelling candidate for further drug development.

The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research. To advance the clinical translation of this compound, further studies are warranted to:

-

Investigate its efficacy and safety in a broader range of disease models, including chronic kidney disease, non-alcoholic fatty liver disease, and various cardiovascular disorders.

-

Elucidate its pharmacokinetic and pharmacodynamic profiles in more detail to optimize dosing and delivery methods.

-

Conduct well-designed clinical trials to evaluate its therapeutic efficacy and safety in human populations.

The continued exploration of this compound and other active compounds from traditional Chinese medicine holds great promise for the discovery of novel and effective therapies for a variety of complex diseases.

References

- 1. In vitro protective effects of salvianolic acid B on primary hepatocytes and hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-atherosclerotic effects and molecular targets of salvianolic acids from Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Salvianolic Acid Exerts Cardioprotection through Promoting Angiogenesis in Animal Models of Acute Myocardial Infarction: Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Salvianolic Acid C in Plasma using LC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salvianolic acid C (Sal C) is a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional medicine for treating cardiovascular diseases. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioavailability, and dose-proportionality studies.[1][2] This document provides a detailed protocol for the sensitive and reliable determination of this compound in plasma samples using Liquid Chromatography with Mass Spectrometry (LC-MS). The described method utilizes a liquid-liquid extraction for sample preparation and analysis by LC-MS in selected ion monitoring (SIM) mode.

Materials and Reagents

-

This compound (Reference Standard)

-

Internal Standard (IS) (e.g., Salvianolic acid A or other suitable compound)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ethyl Acetate (HPLC grade)

-

Water (Ultrapure, e.g., Milli-Q)

-

Formic Acid (LC-MS grade)

-

Heparinized plasma (Rat, human, or other species)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Instrumentation and Conditions

A robust LC-MS system is required for this analysis. The following tables outline the specific parameters for chromatography and mass spectrometry, which can be adapted to available instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Zorbax SB-C18 (3.5 µm, 2.1 × 100 mm)[1] |

| Mobile Phase | Acetonitrile and Water[1] (Gradient or isocratic) |

| Flow Rate | 0.3 mL/min[1] |

| Column Temp. | Ambient or controlled (e.g., 25°C) |

| Injection Vol. | 5-10 µL |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI)[1] |

| Polarity | Negative or Positive Ion Mode (Negative often preferred for phenolic acids) |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Key Ions (Example) | To be determined by direct infusion of Sal C and IS standards |

Experimental Protocols

4.1. Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in acetonitrile to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with acetonitrile to create working solutions for calibration standards and quality control (QC) samples.

-

Calibration Standards (CS): Spike appropriate amounts of the working solutions into blank plasma to achieve a concentration range, for example, from 5 to 1000 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 10, 200, and 800 ng/mL) to fall within the calibration range.

4.2. Plasma Sample Preparation

The following workflow details the liquid-liquid extraction procedure for isolating this compound from plasma samples.[1] This method is effective for removing proteins and other interfering matrix components.

Step-by-Step Protocol:

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add a specific volume of the IS working solution to each tube (except for blank samples).

-

Add 500 µL of ethyl acetate to each tube.[1]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes to precipitate proteins and separate the layers.

-

Carefully transfer the upper organic layer (supernatant) to a new clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer the solution to an autosampler vial for injection into the LC-MS system.

Note: Protein precipitation with acetonitrile or methanol is another common and simpler alternative for sample preparation.[3][4]

Method Validation and Data Presentation

A full validation of the bioanalytical method should be performed according to regulatory guidelines. The following parameters are essential.

Table 3: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | > 0.99 | 0.998 |

| Range | Defines Lower and Upper Limits of Quantification (LLOQ/ULOQ) | 5 - 1000 ng/mL[1] |

| Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | < 9.96%[1][2] |

| Accuracy (RE%) | Within ±15% (±20% at LLOQ) | Within ±3.64%[1][2] |

| Recovery | Consistent, precise, and reproducible | > 89.13%[1][2] |

| Matrix Effect | Should be minimal and consistent | Assessed by comparing post-extraction spiked samples to pure solutions |

| Stability | Analyte should be stable under various conditions (freeze-thaw, short-term, long-term) | Stable during storage and analytical procedures[1] |

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the nominal concentration of the calibration standards.

-

Regression: Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the data.

-

Quantification: Determine the concentration of this compound in the QC and unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma samples using LC-MS. The described liquid-liquid extraction method, coupled with specific LC and MS conditions, offers a sensitive, reliable, and reproducible approach suitable for pharmacokinetic research and other drug development applications.[1] Adherence to proper method validation ensures data integrity and accuracy.

References

- 1. Determination of this compound in rat plasma using liquid chromatography-mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Determination of this compound in rat plasma using liquid chromatography-mass spectrometry and its application to pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination and pharmacokinetic study of four phenolic acids in rat plasma using UFLC-MS/MS after intravenous administration of salvianolic acid for injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Vitro Experimental Models for Studying Salvianolic Acid C

Introduction

Salvianolic acid C (SalC) is a water-soluble phenolic compound isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1][2] Like other salvianolic acids, SalC is recognized for its potent antioxidant and anti-inflammatory properties.[1][2][3] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms underlying its therapeutic potential. These models allow for controlled investigation into its effects on various biological processes, including inflammation, fibrosis, and neuronal injury. This document provides an overview of common in vitro models and detailed protocols for studying the effects of this compound.

Key Biological Activities and In Vitro Models

This compound has demonstrated a range of biological activities that can be investigated using specific cell-based models:

-

Anti-Neuroinflammatory Effects: SalC has been shown to inhibit neuroinflammation.[4][5] In vitro studies often utilize microglia cell lines (e.g., BV2) or primary microglia stimulated with lipopolysaccharide (LPS) to mimic an inflammatory environment.[4][6] Key endpoints include measuring the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) and assessing the activation of inflammatory signaling pathways like NF-κB and TLR4.[4][7][8]

-

Anti-Fibrotic Effects: The potential of SalC to ameliorate fibrosis is a significant area of research.[9] In vitro models for renal fibrosis often involve treating kidney epithelial cells with transforming growth factor-beta (TGF-β) to induce the epithelial-mesenchymal transition (EMT), a key process in fibrosis.[9] The effects of SalC are then evaluated by measuring markers of EMT (e.g., N-cadherin, vimentin) and fibrosis (e.g., fibronectin, collagen).[9]

-

Neuroprotective Effects: SalC exhibits neuroprotective properties against ischemic injury.[7][10] Cellular models of this condition can be created by subjecting neuronal or glial cells to oxygen-glucose deprivation/reperfusion (OGD/R), which simulates the effects of a stroke.[7][11] The protective effects of SalC are assessed by measuring cell viability, apoptosis, and oxidative stress markers.[7][10]

Signaling Pathways Modulated by this compound

In vitro experiments have been instrumental in identifying the molecular pathways through which SalC exerts its effects.

-

AMPK/Nrf2 Signaling: SalC can activate the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), contributing to its anti-inflammatory and antioxidant effects.[4]

-

NF-κB Signaling: SalC has been found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation.[1][4] It can prevent the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of pro-inflammatory genes.[4][5]

-

TGF-β/Smad Signaling: In the context of fibrosis, SalC has been shown to inhibit the TGF-β/Smad signaling pathway.[9] It can restore the levels of Smad7, an inhibitory Smad protein, which in turn blocks the pro-fibrotic signaling cascade.[9]

-

TLR4-TREM1-NF-κB Pathway: In models of cerebral ischemia, SalC has been shown to down-regulate the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-NF-κB pathway in microglia, which is crucial for its anti-neuroinflammatory action.[7][8]

Quantitative Data Summary

The following tables summarize the qualitative and quantitative effects of this compound observed in various in vitro experimental models.

Table 1: Anti-Inflammatory Effects of this compound

| Parameter | In Vitro Model | Treatment | Effect of SalC | Reference |

| Cell Viability | Microglia Cells | LPS | No significant cytotoxicity at effective concentrations | [4][5] |

| TNF-α, IL-1β, IL-6 | LPS-stimulated Microglia | SalC Pre-treatment | Dose-dependent decrease in secretion | [4][5] |

| p-NF-κB p65, p-IκBα | LPS-stimulated Microglia | SalC Pre-treatment | Downregulation of protein expression | [4] |

| NF-κB p65 Nuclear Translocation | LPS-stimulated Microglia | SalC Pre-treatment | Inhibition | [4] |

| p-AMPK, Nrf2, HO-1, NQO1 | Microglia Cells | SalC Treatment | Upregulation of protein expression | [4] |

| TLR4, TREM1 | OGD/R-treated Microglia | SalC Treatment | Downregulation | [7] |

Table 2: Anti-Fibrotic Effects of this compound

| Parameter | In Vitro Model | Treatment | Effect of SalC | Reference |

| N-cadherin, Vimentin | TGF-β-stimulated Kidney Epithelial Cells | SalC Treatment | Dose-dependent decrease in expression | [9] |

| Fibronectin, Type 1 Collagen | TGF-β-stimulated Kidney Epithelial Cells | SalC Treatment | Dose-dependent decrease in expression | [9] |

| p-Smad3 | TGF-β-stimulated Kidney Epithelial Cells | SalC Treatment | Inhibition of phosphorylation | [9] |

| Smad7 | TGF-β-stimulated Kidney Epithelial Cells | SalC Treatment | Restoration of downregulated expression | [9] |